molecular formula C9H8ClN3O2 B1422759 Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 50476-72-7

Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B1422759
CAS No.: 50476-72-7
M. Wt: 225.63 g/mol
InChI Key: PJMVISKPSDWZFO-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C15H12ClN3O2 and its molecular weight is 301.73 g/mol. It is a member of the pyrazolo[3,4-b]pyridines group of heterocyclic compounds .


Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . This method involves a sequential opening/closing cascade reaction . The synthesis was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . They have up to five diversity centers that allow a wide range of possible combinations of substituents .


Chemical Reactions Analysis

The synthesis of this compound involves a sequential opening/closing cascade reaction . The reaction was carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate plays a significant role in the field of chemical synthesis. It is used as an intermediate in the synthesis of a variety of pyrazolo[3,4-b]pyridine derivatives. For instance, a study demonstrated an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups (Ghaedi et al., 2015). This process has been useful in preparing new N-fused heterocycle products in good to excellent yields.

Application in Antiviral Research

This compound is also significant in antiviral research. A study synthesized new derivatives of 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, starting from Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. These compounds exhibited promising antiviral activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV) (Bernardino et al., 2007).

Role in Fluorophore Development

In the field of fluorophore development, ethyl pyrazole-5-carboxylate, a related compound, was used in a cascade reaction with α, β-unsaturated ester leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives. These derivatives exhibit strong fluorescence in solutions, indicating potential applications in the development of new fluorescent materials (Yan et al., 2018).

Potential in Drug Discovery

The compound's derivatives have been explored for their potential in drug discovery. For example, ethyl 4-amino-1-(2-chloro-2-phenylethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates were synthesized as potential A(1) adenosine receptor (A(1) AR) ligands, with some showing good affinity and selectivity towards A(1) AR (Fossa et al., 2005).

Properties

IUPAC Name

ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-11-8-5(7(6)10)4-12-13-8/h3-4H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMVISKPSDWZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50709672
Record name Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50476-72-7
Record name Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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